1H-indazol-6-yl[(5-bromo-2-methoxyphenyl)sulfonyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-indazol-6-yl[(5-bromo-2-methoxyphenyl)sulfonyl]amine is a compound that belongs to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antibacterial properties .
Preparation Methods
The synthesis of 1H-indazol-6-yl[(5-bromo-2-methoxyphenyl)sulfonyl]amine typically involves several steps, including the formation of the indazole core and subsequent functionalization. Common synthetic routes include:
Transition Metal-Catalyzed Reactions: These reactions often involve the use of catalysts such as copper or palladium to facilitate the formation of the indazole ring.
Reductive Cyclization: This method involves the reduction of nitro compounds to amines, followed by cyclization to form the indazole core.
Industrial Production: Industrial methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1H-indazol-6-yl[(5-bromo-2-methoxyphenyl)sulfonyl]amine undergoes various chemical reactions, including:
Scientific Research Applications
1H-indazol-6-yl[(5-bromo-2-methoxyphenyl)sulfonyl]amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-indazol-6-yl[(5-bromo-2-methoxyphenyl)sulfonyl]amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1H-indazol-6-yl[(5-bromo-2-methoxyphenyl)sulfonyl]amine can be compared with other indazole derivatives:
Properties
Molecular Formula |
C14H12BrN3O3S |
---|---|
Molecular Weight |
382.23 g/mol |
IUPAC Name |
5-bromo-N-(1H-indazol-6-yl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C14H12BrN3O3S/c1-21-13-5-3-10(15)6-14(13)22(19,20)18-11-4-2-9-8-16-17-12(9)7-11/h2-8,18H,1H3,(H,16,17) |
InChI Key |
WMKBFTQJNARTKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.